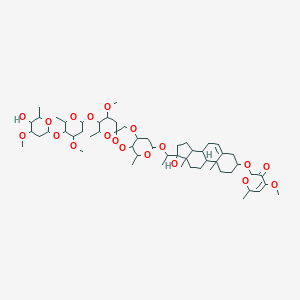

Periplocoside B

Description

Properties

CAS No. |

115743-49-2 |

|---|---|

Molecular Formula |

C56H88O19 |

Molecular Weight |

1065.3 g/mol |

IUPAC Name |

6-[[17-hydroxy-17-[1-[5'-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4'-methoxy-6',9-dimethylspiro[4,5a,6,7,9,9a-hexahydropyrano[3,4-c][1,2,5]trioxepine-3,2'-oxane]-7-yl]oxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyl-2H-pyran-5-one |

InChI |

InChI=1S/C56H88O19/c1-28-21-39(60-9)48(58)52(65-28)70-35-15-18-53(7)34(22-35)13-14-36-37(53)16-19-54(8)38(36)17-20-56(54,59)33(6)69-44-25-42-51(31(4)68-44)74-75-55(27-64-42)26-43(63-12)50(32(5)73-55)72-46-24-41(62-11)49(30(3)67-46)71-45-23-40(61-10)47(57)29(2)66-45/h13,21,28-33,35-38,40-47,49-52,57,59H,14-20,22-27H2,1-12H3 |

InChI Key |

LPSOSXGOHMUVDT-UHFFFAOYSA-N |

SMILES |

CC1C=C(C(=O)C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5(C(C)OC6CC7C(C(O6)C)OOC8(CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CC(C(C(O1)C)O)OC)OC)OC)CO7)O)C)C)OC |

Canonical SMILES |

CC1C=C(C(=O)C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5(C(C)OC6CC7C(C(O6)C)OOC8(CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CC(C(C(O1)C)O)OC)OC)OC)CO7)O)C)C)OC |

Synonyms |

periplocoside B |

Origin of Product |

United States |

Structural Elucidation and Advanced Characterization of Periplocoside B

Methodologies for Structure Determination

The structural elucidation of Periplocoside B and its analogues is heavily reliant on a suite of advanced spectroscopic and analytical methods. These techniques provide detailed information about the molecule's connectivity, molecular weight, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the structure of complex organic molecules like Periplocoside B. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are employed to piece together the molecular puzzle.

¹H NMR provides information about the chemical environment of protons, while ¹³C NMR reveals the types of carbon atoms present. More advanced 2D NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between atoms. These methods allow researchers to map the spin-spin coupling networks of protons and to correlate protons with their directly attached carbons and with carbons that are two or three bonds away. This comprehensive analysis is essential for assembling the steroidal aglycone backbone and identifying and sequencing the sugar moieties attached to it. For instance, in the analysis of related periplocosides, NMR data was instrumental in identifying the specific nature and linkage points of the saccharide chains. medchemexpress.com

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of Periplocoside B. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. medchemexpress.comctdbase.org

Techniques such as Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) are used to separate complex mixtures of glycosides and analyze their components. nih.govwikipedia.org The fragmentation patterns observed in the MS/MS spectra yield valuable structural information, helping to identify the steroidal core and the attached sugar units by observing the sequential loss of these moieties. readthedocs.io

X-ray Crystallographic Diffraction Analysis

While obtaining a single crystal of a complex glycoside suitable for X-ray diffraction can be challenging, this technique provides the most definitive evidence of a molecule's three-dimensional structure and absolute stereochemistry. nih.govnih.gov In the case of the periplocoside class, single-crystal X-ray diffraction analysis of major, representative compounds such as Periploside C and Periploside F was pivotal. ctdbase.orgnih.gov Although specific X-ray data for Periplocoside B is not cited, the crystallographic analysis of these closely related analogues was essential. It confirmed the absolute configurations of the unique spiro-orthoester function, a key structural feature that was previously misidentified. nih.gov This information was then extrapolated to other members of the class, including Periplocoside B, to confidently assign their correct structures.

Chemical Transformations for Structural Confirmation

Beyond spectroscopic methods, chemical transformations serve as a classical and powerful tool for confirming or revising proposed structures. For the periplocoside family, chemical reactions were used to verify the nature of the functional groups. For example, the stability of the molecule under specific acidic or basic conditions can provide clues about its structure. The successful chemical transformation of the parent compound into known derivatives or its specific reactivity patterns provided crucial evidence that supported the revised orthoester structure over the initially proposed peroxy function. ctdbase.orgnih.gov

Structural Revisions within the Periplocoside Class

The history of the periplocosides illustrates a common theme in natural product chemistry: the revision of initial structural assignments as more advanced analytical techniques become available. Initial reports on this class of compounds from Periploca sepium and Periploca forrestii contained inaccuracies regarding a key functional group. It has also been noted in the literature that Periplocoside B and another compound, Periplocoside M, are in fact identical structures despite being given different names upon their initial discoveries.

Case Studies on Orthoester Group Revision

A significant structural revision for the entire class of periplocosides, including Periplocoside B, involved the correction of a misidentified peroxy group. Initially, these pregnane (B1235032) glycosides were thought to contain a peroxy linkage within their structure. However, re-examination using advanced 2D NMR techniques revealed inconsistencies with this assignment. The spectroscopic data, combined with evidence from chemical transformations, pointed towards the presence of a unique seven-membered spiro-orthoester function. ctdbase.orgnih.gov This revised structure was conclusively confirmed by single-crystal X-ray diffraction analysis of key analogues, which established the absolute configuration of the spiro-orthoester moiety. nih.gov This revision was critical, as the orthoester function was later determined to be an essential structural feature for the biological activity of these compounds.

Biosynthesis of Periplocoside B

Identification of Biosynthetic Precursors

The biosynthesis of Periplocoside B begins with the formation of its steroidal aglycone, which belongs to the C21 steroid class. The foundational pathways for steroid synthesis in plants are well-established, originating from the mevalonate (B85504) and methylerythritol phosphate (B84403) (MEP) pathways, which provide the basic building blocks for isoprenoids.

The aglycone of Periplocoside B is derived from the steroid synthesis pathway, which utilizes cholesterol as a key intermediate. researchgate.net Transcriptome analysis of Periploca sepium has identified active steroid biosynthesis, confirming the presence of enzymes that convert precursors into the final steroidal structures. researchgate.net The pathway proceeds from cholesterol to pregnane-type steroids. Specifically, research has indicated that the pregnane (B1235032) pathway is active in P. sepium for the biosynthesis of cardenolides and related C21 steroids. mdpi.com One identified compound, (3β,5β,14β)-3,14,21-trihydroxypregnan-20-one, is considered a biogenetic precursor to cardenolides in this plant, highlighting the specific class of pregnane derivatives that serve as the foundation for complex glycosides like Periplocoside B. mdpi.com

Elucidation of Enzymatic Pathways in Glycoside Formation

Once the pregnane aglycone is synthesized, the assembly of the final Periplocoside B molecule requires the sequential attachment of sugar moieties, a process catalyzed by glycosyltransferases (GTs). mdpi.com These enzymes facilitate the transfer of a sugar from an activated donor, such as a nucleotide diphosphate (B83284) sugar (e.g., UDP-glucose), to the aglycone or a growing glycan chain. nih.gov

The enzymatic formation of glycosidic bonds can occur through several mechanisms. Glycoside hydrolases (GHs), which typically cleave these bonds, can also be used for synthesis via a reverse hydrolysis reaction. nih.govd-nb.info More commonly, glycosyltransferases catalyze these reactions with high stereo- and regioselectivity. mdpi.com Depending on the enzyme, the mechanism can result in either the inversion or retention of the anomeric stereochemistry. nih.gov

A particularly notable feature of Periplocoside B's structure is the presence of an orthoester group. researchgate.net The initial structural assignment was later revised to include this unique seven-membered formyl acetal (B89532) bridged orthoester, which is considered essential for its potent immunosuppressive activity. researchgate.net The formation of this orthoester linkage represents a highly specialized enzymatic step in the biosynthetic pathway, likely involving a tailored glycosyltransferase capable of catalyzing this specific intramolecular cyclization. While the general classes of enzymes responsible for glycosylation are known, the specific glycosyltransferases and other enzymes responsible for the precise assembly of Periplocoside B's unique sugar chain and orthoester formation have not yet been fully isolated and characterized.

Genetic Aspects of Biosynthetic Enzymes

Advances in sequencing and transcriptomics have enabled the identification of genes that encode the enzymes of specialized metabolic pathways. In Periploca sepium, transcriptome analysis has revealed key genes that regulate steroid metabolism. researchgate.net This research has successfully mapped the genes encoding numerous enzymes involved in the biosynthesis of the steroid backbone, including:

Squalene synthase (SS)

Squalene epoxidase (SE)

Cycloartenol synthase (CAS)

Sterol C-24 methyltransferase (SMT)

Cholesterol monooxygenase, side chain-cleaving enzyme (SCCE)

These findings provide a genetic blueprint for the synthesis of the C21 steroid precursors required for Periplocoside B formation. researchgate.net However, while the genetic basis for the aglycone is becoming clearer, the genes encoding the specific glycosyltransferases responsible for attaching the complex oligosaccharide chain remain largely unidentified. Identifying these genes is a critical next step to fully understanding and potentially engineering the biosynthesis of this compound.

Computational Approaches to Pathway Prediction

Computational biology offers powerful tools for predicting and elucidating biosynthetic pathways. The analysis of genomic and transcriptomic data is a primary computational approach for identifying candidate genes involved in specialized metabolite synthesis. researchgate.net By identifying biosynthetic gene clusters (BGCs)—groups of physically clustered genes that collectively encode a metabolic pathway—researchers can predict the production of specific classes of compounds. nih.gov

In the context of Periploca, transcriptomic studies have been used to identify differentially expressed genes in various tissues, providing clues about the enzymes involved in steroid synthesis. researchgate.net Furthermore, proteomics, another computationally intensive method, has been used to analyze protein expression changes in response to related periplocosides. semanticscholar.orgnih.gov Such studies can identify enzymes that are upregulated as part of the plant's metabolic processes or the target proteins in other organisms, indirectly providing information about the compound's biosynthesis and biological interactions. semanticscholar.orgnih.gov

The Prediction of Activity Spectra for Substances (PASS) software has been used to predict the pharmacological activities of related natural products, demonstrating the utility of computational tools in studying these compounds. mdpi.comsemanticscholar.org While PASS is primarily for predicting bioactivity, similar in silico approaches focused on enzyme function and gene sequence analysis are crucial for predicting the steps in the biosynthetic pathway of complex molecules like Periplocoside B.

Synthesis and Derivatization of Periplocoside B and Analogues

Isolation and Purification Strategies

The initial step in studying Periplocoside B involves its extraction and purification from natural sources, primarily the root bark of plants from the Periploca genus, such as Periploca sepium. This process requires meticulous separation from a complex mixture of other secondary metabolites.

Chromatographic Techniques (e.g., Column Chromatography, High-Performance Liquid Chromatography)

Chromatography is the cornerstone for the isolation and purification of periplocosides. The process typically begins with a crude extract of the plant material, which is then subjected to various chromatographic methods to separate the constituent compounds.

Column Chromatography serves as a primary tool for the initial fractionation of the plant extract. In the isolation of pregnane (B1235032) glycosides like periplocosides A, B, and C, column chromatography over a silica (B1680970) gel stationary phase is frequently employed. The extract is loaded onto the column, and a solvent system, such as a chloroform-methanol mixture, is used as the mobile phase to elute the compounds. Fractions are collected and analyzed, often using thin-layer chromatography (TLC), to identify those containing the desired glycosides. In addition to normal-phase silica gel, reversed-phase (RP) materials, such as RP-18, are also used for separation, with a gradient of methanol (B129727) and water as the eluent.

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique essential for the final purification of Periplocoside B and its analogues. It is often used on fractions that have been partially purified by column chromatography. HPLC provides the precision necessary to separate structurally similar glycosides and to achieve the high degree of purity (often >98%) required for definitive structural elucidation and biological testing. Furthermore, advanced techniques like Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) are utilized for the rapid profiling and identification of various periplocosides within a crude extract.

The following table summarizes the chromatographic techniques commonly used in the purification of periplocosides.

| Chromatographic Technique | Stationary Phase Example | Mobile Phase Example | Purpose |

| Column Chromatography | Silica Gel | Chloroform-Methanol | Initial fractionation of crude extract |

| Column Chromatography | Reversed-Phase (RP-18) | Methanol-Water Gradient | Separation of glycosides |

| High-Performance Liquid Chromatography (HPLC) | C18 | Acetonitrile-Water | Final purification, Purity analysis |

| Ultra-High-Performance Liquid Chromatography (UHPLC) | Various | Various | Rapid profiling and identification |

Chemical Synthesis Methodologies

The complex structure of Periplocoside B presents a significant challenge for chemical synthesis. However, synthetic approaches are vital for confirming structures, investigating biological mechanisms, and generating novel analogues with potentially improved properties.

Total Synthesis Approaches for Pregnane Glycosides

The total synthesis of pregnane glycosides is a formidable task due to their intricate stereochemistry and the presence of multiple sensitive functional groups. The total synthesis of Periploside A, a closely related and extensively studied compound, highlights the complexities involved. A key challenge in the synthesis of these molecules is the construction of the unique glycosidic linkages, particularly the 2-deoxy-β-glycosidic bonds and the elaborate oligosaccharide chains.

A major hurdle in the synthesis of Periploside A was the stereoselective construction of its distinctive seven-membered formyl acetal (B89532) bridged spiro-orthoester (FABO) motif. Researchers developed multi-step strategies, combining established glycosylation protocols to successfully assemble this complex feature. The synthesis of the steroidal aglycone, Periplocogenin, and its subsequent glycosylation with the sophisticated sugar moieties require precise control of reaction conditions and the use of carefully designed protective group strategies. These synthetic achievements not only confirm the absolute structure of the natural product but also provide a blueprint for accessing other members of the periplocoside family, including Periplocoside B.

Synthesis of Analogues for Structure-Activity Relationship Studies

Understanding which parts of the Periplocoside B molecule are essential for its activity is crucial for the development of new therapeutic agents. Chemical synthesis provides a powerful tool to create modified versions, or analogues, of the natural product for structure-activity relationship (SAR) studies.

By systematically altering different parts of the molecule—such as modifying the sugar units or the steroidal core—researchers can probe their importance. For instance, the successful total synthesis of Periploside A also enabled the creation of its epimer and other analogues. When these synthetic analogues were tested, they largely retained the potent immunosuppressive activity of the parent compound. This finding provided strong evidence that the complex FABO motif is a critical structural feature for the biological function of these glycosides. Such SAR studies are invaluable, guiding the design of new molecules with potentially enhanced activity or more favorable pharmacological profiles.

Synthesis of Fluorescent Derivatives for Biological Probes

To visualize and understand the molecular journey of periplocosides within biological systems, scientists can attach a fluorescent tag to the molecule. These fluorescent derivatives serve as powerful biological probes to track the compound's location and interaction with cellular components.

A notable example is the synthesis of a fluorescent derivative of Periplocoside NW (PSNW), another pregnane glycoside from Periploca. Researchers synthesized MANT-PSNW by coupling N-methylanthraniloyl (MANT), a fluorescent group, to the PSNW molecule. This was achieved through a reaction that was monitored by thin-layer chromatography and purified using flash column chromatography. The resulting fluorescent probe allowed for direct observation of the compound's localization within the midgut of insect larvae, providing crucial insights into its mode of action. This approach of creating fluorescent derivatives is a widely used strategy in chemical biology to study the function and targets of complex natural products.

Advanced Analytical and Bioanalytical Methodologies in Periplocoside B Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the study of Periplocoside B, enabling its separation from other closely related steroidal glycosides present in its natural source, the root bark of Periploca sepium (Periplocae Cortex). wikipedia.orgmdpi.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of periplocosides. nih.gov The purity of various periplocoside compounds, such as Periplocoside A and Periplocoside E, is routinely assessed using HPLC, often achieving purities greater than 98%. nih.govpsu.edu This method is also integral to the bioactivity-guided isolation of these compounds. psu.edu

For quantification, reversed-phase HPLC (RP-HPLC) is commonly employed, often with a C18 column. mdpi.com Detection methods like Diode-Array Detection (DAD) or Evaporative Light-Scattering Detection (ELSD) are utilized for analysis. phytopurify.com The establishment of a calibration curve allows for the precise quantification of the compound in various samples. nih.gov Given that Periplocoside B shares a core structure with other periplocosides, these established HPLC protocols are directly applicable for its separation, purification, and quantification. mdpi.comnih.gov

Table 1: General HPLC Parameters for Periplocoside Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient elution with Acetonitrile (B52724)/Methanol (B129727) and Water | To effectively separate multiple compounds in a single run. |

| Detector | UV/DAD, ELSD | Detection and quantification of analytes. |

| Purity Achieved | >95-98% | Ensuring high-quality reference standards and isolated compounds for further studies. psu.edumdpi.comphytopurify.com |

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MSE)

For the comprehensive analysis of complex extracts like those from Periplocae Cortex, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) is a powerful tool. mdpi.comnih.gov This technique offers high separation efficiency, resolution, and sensitivity, making it ideal for identifying multiple constituents in a single analytical run. mdpi.comresearchgate.net

In a typical application, a C18 column is used with a gradient elution program, often involving an acidified water and acetonitrile mobile phase. mdpi.comresearchgate.net The mass spectrometer is operated in MSE mode, which allows for the simultaneous collection of precursor ion and fragment ion data in a single injection. nih.gov This dual-scan approach provides both the molecular weight and structural fragments, facilitating the identification of known and unknown compounds by comparing the data against spectral libraries and literature. nih.gov This methodology has been successfully used to differentiate the chemical profiles of Periplocae Cortex from other similar materials, identifying various periplocosides like Periplocoside C. mdpi.comnih.gov This makes UHPLC-QTOF-MSE an essential technique for the quality control of raw materials and the detailed chemical profiling of extracts containing Periplocoside B. mdpi.com

Spectroscopic Techniques for Identification and Purity Assessment

Following chromatographic separation, spectroscopic techniques are indispensable for the definitive structural elucidation and purity confirmation of Periplocoside B.

Mass Spectrometry (MS)

Mass Spectrometry (MS), particularly when coupled with a chromatographic inlet (LC-MS), is a primary tool for the identification of periplocosides. mdpi.com Electrospray Ionization (ESI) is a common interface used for these analyses. researchgate.net The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide crucial structural information. mdpi.com

For C21 steroidal glycosides like Periplocoside B, characteristic fragmentation involves the neutral loss of sugar chains and specific cleavages within the aglycone steroid core. researchgate.net For instance, studies on Periplocoside E show a quasi-molecular ion peak [M+Na]+ in the ESI-MS spectrum. mdpi.com Analysis of Periplocoside C has shown characteristic secondary fragment ions corresponding to the loss of various parts of the molecule. mdpi.comnih.gov The fragmentation pathways are key to distinguishing between different glycosides and identifying their molecular skeleton. This approach has been used to propose the structure of previously unreported periplocosides. Since Periplocoside B has been reported to have an identical chemical structure to Periplocoside M, the mass spectrometry data established for Periplocoside M (Molecular Formula: C34H52O9, Molecular Weight: 604.77) serves as a direct reference for the identification of Periplocoside B. phytopurify.commdpi.com

Nuclear Magnetic Resonance (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the complex three-dimensional structure of natural products like Periplocoside B. mdpi.com Both one-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR techniques are employed to establish the complete chemical structure. researchgate.net

The structures of numerous periplocosides, including Periplocoside A, B, and C, were originally established using various NMR techniques and chemical evidence. nih.govresearchgate.net For example, in the analysis of a derivative of Periplocoside E, ¹³C-NMR was used to confirm the addition of a succinic acid ester by identifying new signals corresponding to carbonyl and methylene (B1212753) carbons. mdpi.com 2D NMR experiments, such as COSY, HSQC, and HMBC, are crucial for assigning all proton and carbon signals and determining the connectivity of the sugar moieties to the steroidal aglycone. The structural characterization of Periplocoside M (identical to Periplocoside B) relies on both MS and NMR for confirmation. phytopurify.commdpi.com

Proteomic Approaches for Mechanistic Insights

To understand the biological mechanisms of action for periplocosides, researchers have turned to proteomic strategies. semanticscholar.org These approaches help identify the molecular targets of these compounds within cells or organisms. nih.gov Although studies have not focused specifically on Periplocoside B, research on the structurally similar Periplocoside P (PSP) and Periplocoside E provides a strong model for how these techniques can be applied. mdpi.comresearchgate.net

One common method is affinity chromatography, where the periplocoside is immobilized on a solid support to "capture" its binding proteins from a cell lysate. mdpi.com This technique was used to isolate eight potential binding proteins for Periplocoside E from the midgut of Mythimna separata larvae. mdpi.com

Another powerful technique is comparative proteomics using two-dimensional gel electrophoresis (2-DE) followed by matrix-assisted laser desorption/ionization time-of-flight/time-of-flight (MALDI-TOF/TOF) mass spectrometry. semanticscholar.org This approach was used to analyze differentially expressed proteins in M. separata larvae treated with Periplocoside P. nih.gov The study identified several up- and down-regulated proteins, pointing towards the V-type ATPase A subunit as a putative target. nih.gov Subsequent enzymatic assays confirmed that PSP inhibits V-type ATPase activity in a concentration-dependent manner, using Bafilomycin A1 as a positive control inhibitor. nih.gov Given the shared pregnane (B1235032) glycoside skeleton among periplocosides, these proteomic methodologies are highly relevant for investigating the specific protein interactions and mechanisms of action of Periplocoside B. mdpi.comresearchgate.net

Table 2: Proteomic Techniques in Periplocoside Research

| Technique | Application | Key Finding for Related Periplocosides | Relevance for Periplocoside B |

|---|---|---|---|

| Affinity Chromatography | Isolation of direct binding proteins. mdpi.com | Identified potential binding proteins for Periplocoside E in insect midgut. mdpi.com | Can be used to identify the direct molecular targets of Periplocoside B. |

| 2-DE with MALDI-TOF/TOF MS | Identification of differentially expressed proteins upon treatment. nih.govsemanticscholar.org | Revealed that Periplocoside P treatment alters proteins involved in oxidative phosphorylation and identified V-type ATPase as a putative target. nih.gov | Applicable for discovering protein pathways affected by Periplocoside B and elucidating its mechanism of action. |

Two-Dimensional Gel Electrophoresis (2-DE)

Two-dimensional gel electrophoresis (2-DE) is a powerful proteomics technique used to separate complex mixtures of proteins. The process involves two distinct separation steps. First, proteins are separated by their isoelectric point (pI) in a method called isoelectric focusing (IEF). conicet.gov.ar In the second step, these proteins are further separated by their molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). conicet.gov.ar This results in a gel with proteins distributed across a two-dimensional map, allowing for the visualization of thousands of individual protein spots. conicet.gov.ar

In the context of periplocoside research, 2-DE is instrumental for comparative studies. For instance, in a study on the related compound Periplocoside P, proteins were extracted from the midgut brush border membrane vesicles (BBMVs) of Mythimna separata larvae that were treated with the compound, alongside a control group. nih.govfishersci.ca The protein extracts were then resolved using 2-DE, resulting in representative spot maps for both the treated and control samples. nih.govnih.gov By comparing these maps, researchers can identify proteins that are differentially expressed—either appearing as new spots, disappearing, or changing in intensity (up- or down-regulation)—in response to the compound. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time of Flight/Time of Flight Mass Spectrometry (MALDI-TOF/TOF MS)

Following protein separation by 2-DE, Matrix-Assisted Laser Desorption/Ionization Time of Flight/Time of Flight Mass Spectrometry (MALDI-TOF/TOF MS) is employed to identify the specific proteins of interest. This mass spectrometry technique is well-suited for the analysis of large biomolecules like proteins. idrblab.netciteab.com In this method, the protein spot is excised from the 2-DE gel, and the protein is enzymatically digested into smaller peptide fragments. This sample is then mixed with a matrix solution and spotted onto a target plate. nih.gov A laser is fired at the sample, causing the matrix to absorb the energy and transfer a charge to the peptide fragments, ionizing them without significant fragmentation (a "soft" ionization). idrblab.netciteab.com

The ionized peptides are accelerated into a time-of-flight (TOF) analyzer, where they travel down a flight tube. nih.gov The time it takes for each peptide to reach the detector is proportional to its mass-to-charge ratio (m/z), allowing for the generation of a peptide mass fingerprint (PMF). nih.gov This fingerprint is a unique spectrum of peptide masses for a given protein. In TOF/TOF systems, selected peptide ions can be further fragmented and re-analyzed to obtain amino acid sequence information, which enhances the confidence of the protein identification. nih.gov This experimental data is then compared against protein databases to identify the protein.

In research on Periplocoside P, MALDI-TOF/TOF MS was used to analyze the protein spots that showed changes in abundance on the 2-DE gels. nih.govsigmaaldrich.com This crucial step allowed for the successful identification of several differentially expressed proteins from the midgut of Mythimna separata larvae following treatment. fishersci.ca

Comparative Proteomic Analysis

Comparative proteomic analysis integrates techniques like 2-DE and MALDI-TOF/TOF MS to investigate global changes in protein expression in response to a specific stimulus. wikidata.org This approach is fundamental to understanding the molecular mechanisms of action for compounds like periplocosides.

In a study on Periplocoside P's effect on M. separata larvae, comparative analysis of 2-DE spot maps revealed 32 reproducible protein spots, with 11 showing significant changes in abundance (a fold change greater than 1.5) after treatment. nih.gov MALDI-TOF/TOF MS analysis successfully identified these differentially expressed proteins (DEPs), which included seven up-regulated proteins, three down-regulated proteins, and one novel protein. fishersci.ca

Table 1: Differentially Expressed Proteins in M. separata Larvae Treated with Periplocoside P This table is based on findings for the related compound Periplocoside P and is illustrative of the data obtained through comparative proteomic analysis.

| Spot No. | Protein Identification | Regulation |

|---|---|---|

| 1 | V-type ATPase A subunit | Up-regulated |

| 2 | Novel Protein | Appeared |

| 3 | Arginine kinase | Down-regulated |

| 4 | Enolase | Down-regulated |

| 5 | Actin | Down-regulated |

| 6 | Cuticular protein | Up-regulated |

| 7 | Heat shock protein 70 | Up-regulated |

| 8 | ATP synthase subunit beta | Up-regulated |

| 9 | Trypsin | Up-regulated |

| 10 | Aminopeptidase N | Up-regulated |

| 11 | Glutathione S-transferase | Up-regulated |

Data derived from studies on Periplocoside P. nih.govfishersci.ca

Bioinformatic analysis of these identified proteins indicated their involvement in pathways such as protein degradation, transport, synthesis, and energy metabolism, particularly oxidative phosphorylation. fishersci.ca This type of analysis provides crucial insights into the biological processes affected by the compound, helping to pinpoint its mechanism of action and potential molecular targets. fishersci.ca For example, the significant up-regulation of the V-type ATPase A subunit led to the hypothesis that it is a putative target binding site for periplocosides. fishersci.ca

Chemometric Analysis for Differentiating Chemical Components

Chemometrics employs multivariate statistical methods to analyze and interpret complex chemical data. It is a valuable tool for quality control and differentiation of traditional medicines, which often contain numerous chemical components and can be easily confused with adulterants or related species due to similar appearances. nih.gov

In the context of Periplocoside B, which is a constituent of Periplocae Cortex, chemometric analysis has been successfully used to differentiate it from two other morphologically similar herbal medicines: Acanthopanacis Cortex and Lycii Cortex. nih.gov One study utilized Ultra Performance Liquid Chromatography-Quadrupole Time of Flight Mass Spectrometry Expression (UHPLC-QTOF-MSE) to generate detailed chemical profiles of the three herbs. nih.gov

The vast amount of mass spectrometry data was then subjected to chemometric analysis, primarily using Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA). nih.gov These methods effectively reduce the dimensionality of the data and highlight the variations between the sample groups. The analysis was able to clearly distinguish the three herbs. nih.gov

Through this combined approach, 17 different chemical constituents were identified as potential markers to distinguish the herbs. nih.gov Periplocoside B was identified as one of the shared components among the three herbs. nih.gov The analysis also identified proprietary ingredients for the other herbs, such as Lycium B for Lycii Cortex and Periploside H2 for Periplocae Cortex. nih.gov This type of chemometric differentiation is vital for ensuring the quality, safety, and efficacy of herbal medicines by providing a robust scientific basis for their identification and quality control. nih.gov

Biological Activities and Molecular Mechanisms of Periplocoside B

Broad Spectrum Biological Activities of Periplocoside B

The genus Periploca is a rich source of complex natural products, including cardiac steroids and C21 pregnane (B1235032) steroids, which exhibit a wide array of biological activities. mdpi.com Extracts and isolated metabolites from these plants are known to possess cardiotonic, anti-inflammatory, immunosuppressive, antioxidant, and antitumor properties. mdpi.comnih.gov

Cardioprotective Effects

Compounds derived from the genus Periploca have been recognized for their cardiotonic activities. mdpi.comnih.gov For instance, Periplocin (B192072), a cardiac glycoside also found in Periploca sepium, has demonstrated effects on cardiac muscle function. wikipedia.org While this suggests a potential area of activity for related glycosides, specific studies detailing the cardioprotective mechanisms of Periplocoside B are not extensively documented in current literature.

Anti-inflammatory Properties

Anti-inflammatory effects are a well-established characteristic of Periploca species. mdpi.com The root bark of P. sepium, known as Cortex Periplocae, has been used in traditional medicine to treat conditions like rheumatoid arthritis. wikipedia.org Pharmacological studies have shown that various compounds from this plant contribute to its anti-inflammatory effects. mdpi.com For example, Periplocoside E (PSE), a closely related compound, has been shown to produce anti-inflammatory effects by inhibiting the activation of key signaling pathways in immune cells. mdpi.com

Antioxidant Activity

Extracts from the Periploca genus have been reported to possess antioxidant properties. mdpi.com For example, oil from Periploca sepium has demonstrated antioxidant activity. researchgate.net This activity is often attributed to the presence of various phytochemicals that can scavenge free radicals. However, specific research quantifying the antioxidant capacity and detailing the mechanisms of Periplocoside B itself is not widely available.

Immunomodulatory Mechanisms

The most significant research into the biological activities of periplocosides has been in the field of immunology. Several pregnane glycosides from Periploca sepium, particularly Periplocoside A (PSA) and Periplocoside E (PSE), have been identified as potent immunosuppressive agents. researchgate.net These compounds have been shown to directly inhibit T-cell activation, a critical step in many immune and inflammatory responses. nih.gov

Inhibition of Lymphocyte Proliferation (in vitro)

While data specifically for Periplocoside B is scarce, extensive in vitro studies on the related compound Periplocoside E (PSE) have demonstrated significant inhibitory effects on lymphocyte proliferation. PSE was found to be a potent inhibitor of T-cell activation. nih.gov Research showed that PSE significantly inhibited the proliferation of splenocytes stimulated by concanavalin (B7782731) A (ConA) in a dose-dependent manner, without causing cytotoxicity at effective concentrations (<5 µM). nih.gov It also effectively suppressed the mixed lymphocyte culture reaction, a measure of T-cell recognition and proliferation. nih.gov

Table 1: In Vitro Immunosuppressive Activity of Periplocoside E (PSE)

| Assay | Target Cells | Stimulant | Key Finding |

| Splenocyte Proliferation | Mouse Splenocytes | Concanavalin A | Significant inhibition in a dose-dependent manner. nih.gov |

| Mixed Lymphocyte Reaction | Mouse Splenocytes | Allogeneic cells | Significant inhibition of proliferation. nih.gov |

| Primary T-Cell Proliferation | Purified T-Cells | Anti-CD3 | Concentration-dependent inhibition. nih.gov |

Modulation of Cytokine Production (e.g., Interleukin-2, Interferon-gamma, Interleukin-17)

The immunomodulatory effects of periplocosides extend to the regulation of cytokine production, which is crucial for directing immune responses. Research on related compounds from Periploca sepium has provided detailed insights into these mechanisms.

Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ): Studies on Periplocoside E (PSE) have shown that it strongly suppresses the production of the Th1-type cytokines IL-2 and IFN-γ. nih.gov In vivo treatment with PSE led to a dose-dependent reduction in both IL-2 and IFN-γ production by splenocytes from ovalbumin-immunized mice. nih.gov Further in vitro experiments with purified T-cells stimulated with anti-CD3 confirmed that PSE inhibits the production of these cytokines at both the protein and mRNA levels, suggesting an effect on gene transcription or transcript stability. psu.edu The suppression of IL-2, a key T-cell growth factor, and IFN-γ, a major pro-inflammatory cytokine, contributes significantly to the immunosuppressive properties of PSE. nih.gov

Table 2: Effect of Periplocoside E (PSE) on Cytokine Production

| Cytokine | Cell Type | Finding |

| Interleukin-2 (IL-2) | Splenocytes / T-Cells | Dose-dependent suppression of protein and mRNA expression. nih.gov |

| Interferon-gamma (IFN-γ) | Splenocytes / T-Cells | Potent, dose-dependent suppression of protein and mRNA expression. nih.gov |

Interleukin-17 (IL-17): Research focused on Periplocoside A (PSA) has revealed a distinct mechanism involving the inhibition of Th17 cells, which are characterized by their production of IL-17. nih.gov IL-17 is a pro-inflammatory cytokine implicated in various autoimmune diseases. wikipedia.org Oral administration of PSA was found to significantly ameliorate experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis, by specifically inhibiting the production of IL-17. nih.gov In vitro studies confirmed that PSA directly inhibits the differentiation of purified CD4+ T-cells into IL-17-producing Th17 cells in a dose-dependent manner. nih.gov

Impact on T Cell Activation Signaling Pathways (e.g., ERK, JNK)

Specific studies detailing the impact of Periplocoside B on T cell activation signaling pathways are not prominently available. However, research into other members of the periplocoside family, such as Periplocoside E (PSE), offers valuable information. The activation of T lymphocytes is a critical process in the adaptive immune response, and it is regulated by complex signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways. nih.govnih.govwustl.edu Key among these are the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways, which are crucial for T cell proliferation, differentiation, and cytokine production. nih.govpnas.orgrupress.orgbiorxiv.org

Studies on related compounds suggest a potential for inhibitory action on these pathways. For instance, the JNK signaling pathway is known to be involved in T-cell differentiation and the expression of effector cytokines. nih.govmdpi.com Similarly, the ERK pathway is integral to T cell activation and the production of various cytokines. oup.com Inhibition of these pathways can suppress T cell-mediated immune responses. While direct evidence for Periplocoside B is lacking, the known immunosuppressive activities of the Periploca genus warrant further investigation into its specific effects on these T cell signaling molecules.

Influence on T-helper Cell Differentiation (e.g., Th17 Cells)

There is currently no specific research available on the influence of Periplocoside B on the differentiation of T-helper (Th) cells, particularly Th17 cells. Th17 cells are a subset of CD4+ T helper cells characterized by their production of IL-17 and are pivotal in mediating inflammation and autoimmune diseases. rupress.orgaai.org The differentiation of naive CD4+ T cells into the Th17 lineage is a tightly regulated process, driven by cytokines such as TGF-β and IL-6, which activate key transcription factors like RORγt and STAT3. cusabio.comassaygenie.comnih.gov

Investigations into other periplocosides have revealed significant effects on this process. This suggests that compounds from the Periploca genus may have the potential to modulate Th17-mediated responses, a critical area for autoimmune disease research. Future studies are needed to determine if Periplocoside B shares these immunomodulatory properties and to elucidate its specific impact on the complex network of cytokines and transcription factors that govern Th17 cell differentiation. aai.org

Insecticidal Activities and Cellular Mechanisms of Action

The insecticidal properties of compounds isolated from the root bark of Periploca sepium are well-documented, with several periplocosides identified as potent insecticidal agents. researchgate.net While specific data on Periplocoside B is not detailed, the general mechanisms of action for this compound class have been explored, primarily focusing on the disruption of the insect's digestive system.

Effects on Insect Digestive System Physiology

The primary mode of action for many insecticidal periplocosides involves severe disruption of the insect midgut. mdpi.comnih.gov Ingestion of these compounds leads to a range of symptoms, including cessation of feeding and notable abdominal swelling, which are indicative of profound damage to the digestive tract. mdpi.com The initial targets are believed to be located in the epithelial cells of the midgut. mdpi.comresearchgate.net

Research has identified the brush border membrane vesicles (BBMVs) of the midgut epithelium as a primary site of action for periplocosides like Periplocoside P (PSP). researchgate.netmdpi.comnih.govresearchgate.net The BBMV is a critical interface for digestion and nutrient absorption in insects. Studies on related compounds have shown that periplocosides can cause severe damage to the microvilli on midgut epithelial cells. mdpi.com This disruption of the BBMV's integrity is a key step in the insecticidal mechanism, leading to a breakdown of normal digestive and absorptive functions. mdpi.commdpi.com The binding of these compounds to proteins within the BBMV is thought to initiate a cascade of events that results in cell lysis and insect mortality. mdpi.com

A significant mechanism contributing to the toxicity of periplocosides is the activation of digestive enzymes in the insect midgut. researchgate.net Specifically, studies on Periplocoside T (PST) have demonstrated a powerful activation of tryptase, a trypsin-like serine protease. researchgate.netnih.gov This activation, particularly of weak alkaline tryptase, is considered a dominant factor leading to the death of the insect Mythimna separata. nih.gov The uncontrolled activation of such proteases can lead to the destruction of the intestinal wall structure, causing the collapse of the digestive system. While tryptase is most abundantly found in mast cells in mammals, its activation in the insect gut by periplocosides represents a key toxic mechanism. nih.govnih.govmedscape.com

Inhibition of Vacuolar-type H+-ATPases (V-ATPase) Activity

While direct enzymatic studies on Periplocoside B are limited, research on structurally related periplocosides strongly indicates that inhibition of Vacuolar-type H+-ATPases (V-ATPase) is a key mechanism of action for this class of compounds. V-ATPases are crucial proton pumps found in the membranes of various cellular organelles and the plasma membranes of specialized cells. wikidata.orguni.lu They play a vital role in processes like endocytosis, protein degradation, and neurotransmitter release. wikidata.org

Studies on Periplocoside P (PSP) and Periplocoside T (PST), compounds also isolated from Periploca sepium, have demonstrated significant, dose-dependent inhibition of V-ATPase activity. researchgate.netresearchgate.netresearchgate.netnih.gov For instance, enzymatic assays confirmed that PSP can markedly suppress V-ATPase activity. nih.govnih.gov This inhibitory action is thought to disrupt essential transport mechanisms at the apical membrane of midgut epithelial cells in insects. researchgate.net Given the structural similarities among periplocosides, it is hypothesized that Periplocoside B likely shares this ability to inhibit V-ATPase, disrupting cellular pH homeostasis and energy-coupled transport processes.

Ultrastructural Alterations in Midgut Epithelial Cells (e.g., Microvilli Damage)

Observations via electron microscopy reveal severe ultrastructural changes in the midgut cells of susceptible insects. nih.govresearchgate.net These alterations include:

Microvilli Damage : The brush border microvilli become disorganized, degraded, and may be destroyed or sloughed off. nih.govmdpi.comnih.gov

Organelle Destruction : Mitochondria often appear swollen with blurred or dissolved membranes. nih.govmdpi.com The endoplasmic reticulum can become expanded and vesiculated, with ribosomes detaching from its surface. nih.gov

Cytomembrane Disintegration : The integrity of the cell membrane is compromised, leading to vacuolization of the cytoplasm and eventual cell lysis. nih.govnih.govscione.com

These histopathological effects incapacitate the digestive and absorptive functions of the midgut, leading to the insecticidal outcome. researchgate.net Fluorescence localization studies with PSNW confirmed that the compound binds to the midgut cells, corroborating that the midgut is a primary target tissue. mdpi.comnih.gov

Identification of Putative Molecular Targets (e.g., Aminopeptidase N, V-ATPase A Subunit)

Identifying the precise molecular binding sites of periplocosides is crucial to understanding their mechanism of action. Research points to several putative protein targets within the insect midgut. While direct binding studies for Periplocoside B are pending, affinity chromatography and proteomics studies with other periplocosides have identified key candidates.

V-ATPase A Subunit : Proteomic analysis of insect midgut vesicles treated with Periplocoside P (PSP) revealed that the V-ATPase A subunit is a likely target. nih.govnih.govnih.gov This subunit is the catalytic site for ATP hydrolysis, and its inhibition would directly impair the proton-pumping function of the V-ATPase enzyme. yeastgenome.org The hypothesis that the V-ATPase A subunit is a binding site for periplocosides provides a molecular basis for their observed inhibitory effect on the enzyme's activity. nih.govciteab.com

Aminopeptidase N (APN) : Using affinity chromatography with Periplocoside E, Aminopeptidase N (APN) and Aminopeptidase N3 were identified as potential binding proteins in the midgut of Mythimna separata larvae. nih.govctdbase.orgmdpi.com APN is a metalloprotease located on the surface of midgut cells and is a known receptor for other insecticidal proteins. ctdbase.orgmdpi.com However, subsequent enzymatic assays with Periplocoside P showed that while it inhibited V-ATPase, it did not affect APN activity, suggesting V-ATPase is the more likely primary target for that specific compound. nih.gov

Gene Expression Profiling (e.g., vma1 Gene Upregulation)

Gene expression analysis provides insight into the cellular response to chemical exposure. wikipedia.org In the context of periplocosides, research has focused on genes related to their putative molecular targets. The gene vma1 encodes the V-ATPase A subunit, a key component of the V-ATPase enzyme. yeastgenome.orgnih.gov

Studies on Mythimna separata larvae treated with Periplocoside P (PSP) showed that the expression of the vma1 gene was significantly upregulated at various time points following treatment. nih.gov The highest increase, a 2.38-fold change, was noted approximately 24 hours post-treatment. nih.gov This upregulation is interpreted as a compensatory response by the cell; as the V-ATPase enzyme's function is inhibited by the compound, the cell attempts to overcome this blockade by increasing the transcription of the gene encoding the target subunit. nih.gov This genetic response further supports the role of V-ATPase as a primary target for periplocosides.

Involvement in Oxidative Phosphorylation Pathway

Oxidative phosphorylation is the metabolic pathway where cells use enzymes to oxidize nutrients, releasing energy to form ATP. researchgate.net This process occurs within the mitochondria and is fundamental to cellular energy production. scispace.com

Proteomic analysis of proteins that were differentially expressed in insect midgut vesicles after treatment with Periplocoside P (PSP) indicated that these proteins are involved in the oxidative phosphorylation pathway. nih.govciteab.com The inhibition of V-ATPase, a major consumer of ATP, by periplocosides would have significant downstream consequences on cellular energy balance and metabolic pathways like oxidative phosphorylation. researchgate.net By disrupting the proton gradient and ATP hydrolysis, these compounds can interfere with the intricate system of cellular respiration. nih.gov

Antitumor and Cytotoxic Activities of Periplocosides

In addition to their insecticidal properties, various compounds from the class of periplocosides, isolated from plants of the genus Periploca, have demonstrated significant antitumor and cytotoxic activities. mdpi.comdntb.gov.ua Numerous studies have highlighted the potential of these natural products, including periplocin and periplocymarin, as anticancer agents. dntb.gov.uawikipedia.org They have been shown to inhibit the growth of a wide range of cancer cell lines. mdpi.comkarger.com For example, Periplocoside M exhibits antitumor activity against human lung (A-549) and liver (HepG2) cancer cell lines, while Periplocoside A showed significant activity against Sarcoma 180 ascites in mouse models. scispace.commedchemexpress.com

Effects on Cancer Cell Proliferation and Apoptosis

The primary mechanism behind the antitumor effects of periplocosides is their ability to inhibit cancer cell proliferation and induce apoptosis (programmed cell death). mdpi.comkarger.comfrontiersin.org

Periplocin, a major cardiac glycoside from Cortex Periplocae, has been extensively studied and found to inhibit proliferation and induce apoptosis in various cancer cells, including gastric, colon, lung, and pancreatic cancers. wikipedia.orgkarger.comnih.gov For instance, in gastric cancer cells, periplocin treatment led to a dose-dependent increase in apoptotic cells, with rates reaching over 60% in SGC-7901 cells. karger.com The underlying mechanisms often involve the modulation of key signaling pathways, such as the ERK1/2-EGR1 and AMPK/mTOR pathways. wikipedia.orgkarger.com

Similarly, Periplocymarin (PPM) has been shown to inhibit the proliferation of colorectal cancer cells, promote G0/G1 cell cycle arrest, and induce apoptosis. dntb.gov.ua The pro-apoptotic effect of PPM may be mediated through the impairment of the PI3K/AKT signaling pathway, which is a critical pathway for cell survival. dntb.gov.uafrontiersin.org The ability of these compounds to trigger apoptosis in malignant cells, often with less toxicity to normal cells, makes them promising candidates for further development in cancer therapy. karger.comnih.gov

Interactive Table: Antitumor Activity of Selected Periplocosides

| Compound | Cancer Cell Line(s) | Observed Effects | Potential Pathway(s) |

| Periplocin | Gastric (SGC-7901, MGC-803), Pancreatic (CFPAC1, PANC1), Colon (SW480), Lung | Inhibits proliferation, Induces apoptosis, Induces autophagy | ERK1/2-EGR1, AMPK/mTOR |

| Periplocymarin | Colorectal (HCT, RKO), Prostate (PC3), Leukemia (U937) | Inhibits proliferation, Induces apoptosis, G0/G1 cell cycle arrest | PI3K/AKT |

| Periplocoside M | Lung (A-549), Liver (HepG2) | Cytotoxic activity | Not specified |

| Periplocoside A | Sarcoma 180 (in vivo) | Antitumor activity | Not specified |

Cytotoxicity against Specific Cancer Cell Lines

Extensive literature reviews and searches of scientific databases did not yield specific studies detailing the cytotoxic activity of Periplocoside B against particular cancer cell lines. While the genus Periploca, from which Periplocoside B is isolated, is known for producing various compounds with significant biological activities, research on the direct anticancer effects of Periplocoside B is not publicly available. mdpi.comnih.gov

The plant Periploca sepium, a primary source of Periplocoside B, contains numerous other C21-steroidal glycosides and cardiac glycosides that have been the focus of anticancer research. nih.govresearchgate.net Notably, compounds such as Periplocin and Periplocymarin, also isolated from Periploca sepium, have demonstrated potent cytotoxic effects across a range of human cancer cell lines, including those of the pancreas, colon, lung, and stomach. researchgate.netnih.govresearchgate.net The anticancer activities of these related compounds often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. researchgate.netnih.gov

Similarly, studies on crude extracts from different Periploca species have shown anti-proliferative and apoptotic effects on various cancer cells. nih.gov Research has also been conducted on the cytotoxic properties of other specific periplocosides, such as Periplocoside A and E, which have shown activities like immunosuppression with low general cytotoxicity. eaht.org

However, specific data, including half-maximal inhibitory concentration (IC₅₀) values and detailed molecular mechanisms of action for Periplocoside B's cytotoxicity against cancer cells, are not documented in the reviewed scientific literature. Therefore, no data table or detailed research findings on the specific cytotoxic effects of Periplocoside B can be provided at this time. Further investigation is required to isolate and evaluate the potential antineoplastic properties of this specific compound.

Q & A

Q. How to optimize cell-based assays for dose-response analysis of Periplocoside B?

- Methodological Answer : Use a concentration gradient (e.g., 0.125–0.5 µM) with triplicate wells. Normalize cell viability to controls (0 µM) and apply non-linear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism). Include statistical annotations (e.g., p < 0.05) for significance, as shown in migration inhibition studies .

Advanced Research Questions

Q. How to design experiments resolving contradictions in Periplocoside B’s bioactivity across studies?

- Methodological Answer : Conduct systematic reviews using PRISMA guidelines to identify confounding variables (e.g., cell line heterogeneity, assay protocols). Perform meta-analyses with standardized effect sizes (e.g., IC50 ratios) and subgroup analyses (e.g., cancer vs. non-cancer models) .

Q. What strategies confirm Periplocoside B’s molecular targets in anti-cancer mechanisms?

- Methodological Answer : Use RNA interference (siRNA) or CRISPR-Cas9 to knock down putative targets (e.g., cofilin-1). Validate via Western blotting and co-immunoprecipitation (Co-IP). Dose-dependent inhibition of migration (e.g., 0.5 µM reduces cell counts by 60%) supports target engagement .

Q. How to integrate multi-omics data to study Periplocoside B’s mechanisms of action?

- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets. Apply pathway enrichment tools (e.g., KEGG, Gene Ontology) to identify dysregulated pathways (e.g., apoptosis, cytoskeletal remodeling). Cross-validate findings with functional assays (e.g., Annexin V/PI staining) .

Q. What methodologies assess Periplocoside B’s pharmacokinetics in preclinical models?

Q. How to address ethical and practical challenges in translating Periplocoside B to in vivo studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.